

A Comprehensive Technical Guide to the Physical Properties of 2-Ethylbenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethylbenzoic acid**

Cat. No.: **B181335**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of **2-Ethylbenzoic acid** (CAS No. 612-19-1). The information herein is intended to support research, development, and quality control activities by providing key data points and standardized experimental methodologies.

Core Physical and Chemical Properties

2-Ethylbenzoic acid is an aromatic carboxylic acid that presents as a white to off-white crystalline powder at room temperature.^{[1][2][3][4]} It is a derivative of benzoic acid, featuring an ethyl group at the ortho position of the benzene ring.^{[1][5]} This substitution influences its physical and chemical characteristics.^{[4][5]} The compound is utilized as an intermediate in the synthesis of pharmaceuticals, dyes, and fragrances.^[1]

Quantitative Data Summary

The following table summarizes the key physical properties of **2-Ethylbenzoic acid** for easy reference and comparison.

Property	Value	Units	Conditions
Molecular Formula	C ₉ H ₁₀ O ₂	-	-
Molecular Weight	150.17	g/mol	-
Melting Point	62 - 66	°C	(lit.) [2] [3] [6] [7]
68	°C	[8]	
73 - 76	°C	[1]	
Boiling Point	259.7 ± 9.0	°C	at 760 Torr [3]
259.713	°C	at 760 mmHg [2]	
297 - 299	°C	[1]	
Density	1.114 ± 0.06	g/cm ³	at 20 °C, 760 Torr [3]
1.042	g/cm ³	[8]	
Water Solubility	1.1	g/L	at 25 °C [1]
pKa	3.79	-	at 25 °C [1] [2] [3]
Vapor Pressure	0.000857	mmHg	at 25 °C [2] [3]
Flash Point	120.8 ± 13.4	°C	[3]
120.812	°C	[2]	
Refractive Index	1.53	-	at 20 °C, 589.3 nm [2] [3]
1.510	-	[8]	
LogP	1.94720	-	-

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory practices.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

- Melting point apparatus (e.g., Thiele tube or digital melting point device)
- Capillary tubes (sealed at one end)
- Thermometer
- Spatula
- Mortar and pestle

Procedure:

- Sample Preparation: A small amount of dry **2-Ethylbenzoic acid** is finely powdered using a mortar and pestle.
- Capillary Tube Filling: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped on a hard surface to pack the solid into the sealed end. This is repeated until a sample column of 2-3 mm is achieved.
- Measurement: The filled capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.
- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Apparatus:

- Thiele tube or an aluminum heating block[9][10][11]
- Small test tube (fusion tube)[9][10]
- Capillary tube (sealed at one end)[9][10][11]
- Thermometer[9][12]
- Heat source (e.g., Bunsen burner or hot plate)[9][12]
- Liquid paraffin or other suitable heating bath liquid[11]

Procedure:

- Sample Preparation: A few milliliters of the liquid organic compound are placed in a small test tube.[12]
- Apparatus Setup: A capillary tube, sealed at one end, is placed inverted into the test tube containing the liquid.[9]
- The test tube is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.
- The entire assembly is clamped and immersed in a Thiele tube filled with liquid paraffin, ensuring the heat is distributed evenly.[11]
- Heating: The apparatus is heated slowly and gently.[9]
- Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a rapid and continuous stream of bubbles is observed.
- The heat source is then removed, and the liquid is allowed to cool.
- The temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[11]

Determination of Solubility

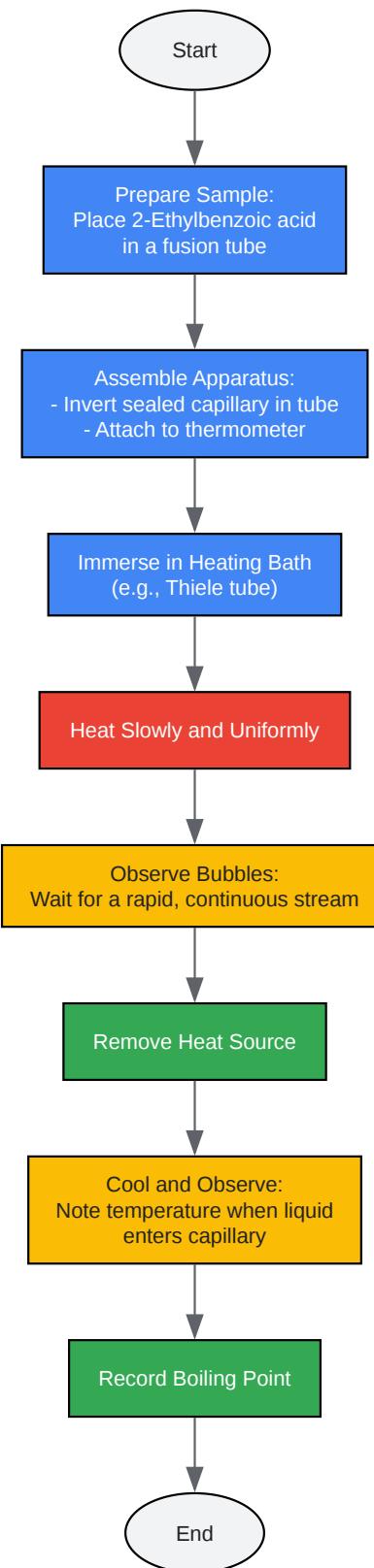
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

- Test tubes
- Graduated cylinders or pipettes
- Stirring rod
- Balance
- Water bath (for temperature control)

Procedure for Qualitative Solubility:

- Add approximately 25 mg of **2-Ethylbenzoic acid** to 0.5 mL of the solvent (e.g., water, ethanol, acetone) in a test tube.[13]
- Stir the mixture thoroughly with a glass rod.[13]
- Observe if the solid dissolves completely. If it does, the substance is considered soluble in that solvent at that temperature.
- For sparingly soluble substances, gentle heating in a water bath may be applied to observe any change in solubility with temperature.


Procedure for Quantitative Solubility (Titration Method):

- Prepare a saturated solution of **2-Ethylbenzoic acid** in the desired solvent at a specific temperature by adding an excess of the acid to the solvent and stirring until equilibrium is reached.
- Allow the undissolved solid to settle.
- Carefully withdraw a known volume of the clear supernatant liquid.

- Titrate the solution with a standardized solution of a strong base (e.g., NaOH) using a suitable indicator (e.g., phenolphthalein).[14]
- The concentration of the dissolved **2-Ethylbenzoic acid** can be calculated from the volume of titrant used.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for determining the boiling point of **2-Ethylbenzoic acid** using the capillary method.

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination of **2-Ethylbenzoic Acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 2-Ethylbenzoic acid | lookchem [lookchem.com]
- 3. chembk.com [chembk.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 2-Ethylbenzoic acid | 102606-33-7 | Benchchem [benchchem.com]
- 6. 2-乙苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-Ethylbenzoic acid, 97% 5 g | Buy Online | Acros Organics | thermofisher.com [thermofisher.com]
- 8. 2-ethylbenzoic acid [stenutz.eu]
- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. byjus.com [byjus.com]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. cdn.juniata.edu [cdn.juniata.edu]
- 13. www1.udel.edu [www1.udel.edu]
- 14. web.mnstate.edu [web.mnstate.edu]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of 2-Ethylbenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b181335#physical-properties-of-2-ethylbenzoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com